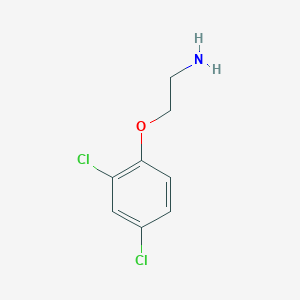

2-(2,4-Dichlorophenoxy)ethylamine

Vue d'ensemble

Description

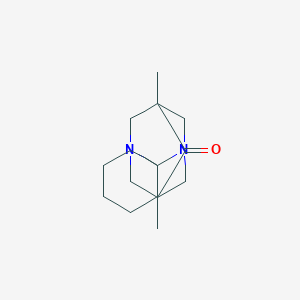

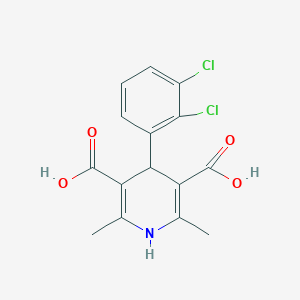

2-(2,4-Dichlorophenoxy)ethylamine is an organic compound with the chemical formula C8H9Cl2NO . It contains a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .

Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Another study reported a novel synthesis of 2-(2,4-Dichlorophenoxy) triethylamine from 2,4 dichlorophenol with a yield of over 80% .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenoxy)ethylamine includes a six-membered aromatic ring, an aliphatic primary amine, and an aromatic ether .Applications De Recherche Scientifique

Plant Growth Regulation and Metabolism

2-(2,4-Dichlorophenoxy)ethylamine, also known as 2,4-D ethylamine, has been studied for its effects on plant growth and metabolism. In higher plants like peas and wheat, it's metabolized into various compounds including 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid (2,4-D), impacting plant growth processes (Nash, Smith, & Wain, 1968). This research highlights its role in plant growth regulation and its potential metabolic pathways in plant tissues.

Ethylene Release in Cotton

The application of 2,4-Dichlorophenoxyacetic acid, a related compound to 2-(2,4-Dichlorophenoxy)ethylamine, has been found to stimulate ethylene release in cotton plants. This reaction is not unique to 2,4-D but also occurs with native auxins like indolyl-3-acetic acid, indicating a broader response mechanism in plants (Morgan & Hall, 1964).

Somatic Embryogenesis in Carrot

Research on carrot somatic embryogenesis shows that 2,4-Dichlorophenoxyacetic acid, closely related to 2-(2,4-Dichlorophenoxy)ethylamine, can suppress the differentiation of cultured cells and cause a reversion of developing embryos to undifferentiated callus. This highlights its role in influencing cell differentiation and embryogenesis in plants (Robie & Minocha, 1989).

Herbicide Applications

Research has also focused on the use of 2,4-Dichlorophenoxyacetic acid as a herbicide, exploring its toxicity, residue, and environmental impact. While this is slightly outside the specific chemical of interest, it does provide context for its broader applications in agriculture and environmental studies (Lu Qi-yu, 2011).

Soil Microbial Populations and Biochemical Processes

Long-term applications of 2,4-Dichlorophenoxyacetic acid in soils have shown effects on soil microbial populations and biochemical processes, particularly in soils cultivated with maize and potatoes. This suggests an environmental impact of these compounds on microbial ecology and nutrient cycling in agricultural settings (Rai, 1992).

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWBXPGUWYWOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152614 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)ethylamine | |

CAS RN |

1199-28-6 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)

![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)